molecular formula C7H7N5O B1376189 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine CAS No. 1482849-02-4

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B1376189
CAS No.: 1482849-02-4
M. Wt: 177.16 g/mol
InChI Key: NIPFGPYXWPGGES-UHFFFAOYSA-N
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Description

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazoles, a key structural component of this compound, are an important class of heterocycles widely used in pharmaceutical chemistry . They have been associated with diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

For instance, the intramolecular N–H∙∙∙N hydrogen bond observed in similar structures could play a role in binding to target proteins.

Biochemical Pathways

Compounds containing the 1,2,4-oxadiazole moiety have been found to be involved in a wide range of biological activities , suggesting that they may influence multiple biochemical pathways.

Pharmacokinetics

The molecular weight of 17716 falls within the range generally favorable for good bioavailability.

Result of Action

Given the known biological activities associated with 1,2,4-oxadiazoles , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively . The inhibition of these enzymes can lead to increased levels of acetylcholine and butyrylcholine, which may have therapeutic implications for conditions such as Alzheimer’s disease and myasthenia gravis. Additionally, this compound has been found to interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes . These interactions can result in a wide range of cellular effects, including changes in cell signaling, metabolism, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the type of cells being studied. In some cases, prolonged exposure to this compound can lead to adaptive changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications and conducting thorough safety assessments in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and the levels of key metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by various transporters, such as organic cation transporters and ATP-binding cassette transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are important for understanding the pharmacokinetics and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes various amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as hydrogen gas or metal hydrides, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the combination of the oxadiazole and pyridine rings in a single molecule.

Properties

IUPAC Name

5-(2-aminopyridin-4-yl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-4(1-2-10-5)6-11-7(9)12-13-6/h1-3H,(H2,8,10)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPFGPYXWPGGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=NO2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Reactant of Route 3
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Reactant of Route 4
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Reactant of Route 5
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Reactant of Route 6
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4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine

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